6-Methoxy-3-pyridineethanamine 2HCl
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Overview
Description
6-Methoxy-3-pyridineethanamine 2HCl is a chemical compound with the molecular formula C8H13Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridineethanamine 2HCl typically involves the reaction of 6-methoxy-3-pyridineethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-pyridineethanamine 2HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce 6-methoxy-3-pyridinecarboxylic acid, while reduction can yield 6-methoxy-3-pyridineethanol.
Scientific Research Applications
6-Methoxy-3-pyridineethanamine 2HCl is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-pyridineethanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridineethanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-2-pyridineethanamine: Similar structure but with the methoxy group in a different position, leading to different biological activity.
6-Methoxy-3-pyridinepropanamine: Has an additional carbon in the side chain, affecting its chemical and biological properties.
Uniqueness
6-Methoxy-3-pyridineethanamine 2HCl is unique due to the presence of the methoxy group at the 6-position and the ethanamine side chain. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(4-5-9)6-10-8;;/h2-3,6H,4-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFTLVCCMKJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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